![molecular formula C16H18N2O2S B5722345 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5722345.png)
2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide, also known as APTA, is a compound that has been widely studied for its potential therapeutic applications. APTA is a member of the thiosemicarbazone family of compounds, which have been shown to possess a range of biological activities.
Mechanism of Action
The mechanism of action of 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide may also induce apoptosis through the activation of caspase enzymes, which play a key role in the programmed cell death pathway.
Biochemical and Physiological Effects:
2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis, and to inhibit the expression of genes involved in cell proliferation and survival. In animal models, 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has been shown to inhibit tumor growth and metastasis, and to reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide in lab experiments is its relatively low toxicity compared to other anticancer agents. 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has also been shown to have a relatively long half-life in the body, which may make it more effective as a therapeutic agent. However, one limitation of using 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide is its low solubility in water, which may make it difficult to administer in certain contexts.
Future Directions
There are several potential future directions for research on 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide. One area of interest is the development of more efficient synthesis methods for 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide, which may improve its availability for research and clinical use. Another area of interest is the investigation of 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide's potential as a treatment for specific types of cancer, such as breast and prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide, and to identify any potential side effects or limitations of its use.
Synthesis Methods
2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide can be synthesized by reacting 2-aminophenylthiocyanate with 4-ethoxyaniline in the presence of acetic anhydride. The resulting product is then hydrolyzed to yield 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide.
Scientific Research Applications
2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has been studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of tumors in animal models. 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has also been investigated for its potential as an anti-inflammatory agent, and as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-20-13-9-7-12(8-10-13)18-16(19)11-21-15-6-4-3-5-14(15)17/h3-10H,2,11,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMKHCANDGMNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787054 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2-aminophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
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